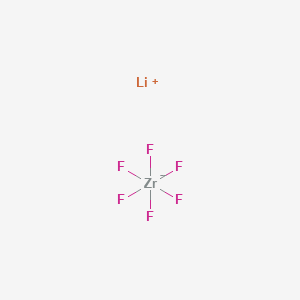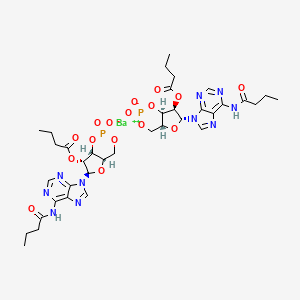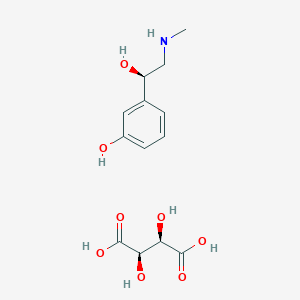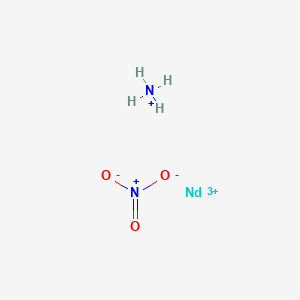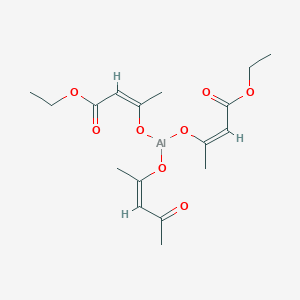
Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium and similar complexes involves the reaction of aluminium precursors with organic ligands under specific conditions. For instance, Dhammani et al. (1996) reported the synthesis of unique heterocyclic derivatives containing aluminium(III) atoms by reacting bis(β-diketonato)aluminium(III)-di-μ-isopropoxo di-isopropoxo aluminium(III) with 2-mercaptoethanol and 2,2′-thiodiethanol, leading to compounds with both octahedrally and tetrahedrally coordinated aluminium sites, indicating the versatility of aluminium chemistry in forming diverse structures (Dhammani, Bohra, & Mehrotra, 1996).
Molecular Structure Analysis
The molecular structure of bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium compounds is characterized by the coordination of aluminium atoms with organic ligands, leading to complex geometries. Kurajica et al. (2014) explored the crystal structure of aluminium tris(ethyl acetoacetate), revealing the presence of meridional and facial stereoisomers in solution and determining its crystallization in the monoclinic space group P21/n, showcasing the complex structural possibilities of aluminium coordination compounds (Kurajica, Popovic, Gazivoda Kraljević, Tkalčec, Simčić, Mandić, Altomare, Moliterni, & Rocquefelte, 2014).
Chemical Reactions and Properties
Aluminium complexes with β-diketonato ligands participate in various chemical reactions, reflecting their chemical reactivity. Sharma et al. (2003) investigated the reactions of bis(N-phenylsalicylideneiminato)aluminium(III) with oximes, yielding novel heteroleptic compounds with aluminium(III) atoms in five-coordination sites. This study illustrates the chemical versatility of aluminium complexes in forming a range of coordination states and interacting with different organic molecules, highlighting their potential for catalytic applications and the synthesis of novel materials (Sharma, Jain, Sharma, Bohra, Drake, Hursthouse, & Light, 2003).
Physical Properties Analysis
The physical properties of bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium, such as solubility, melting point, and thermal stability, are influenced by the molecular structure and the nature of the ligands. Murray and Hill (1983) determined the sublimation and fusion enthalpies of tris(2,4-pentanedionato)aluminium(III) using differential scanning calorimetry, providing essential data on the thermal behavior of these complexes, which is crucial for their processing and application in materials science (Murray & Hill, 1983).
Chemical Properties Analysis
The chemical properties of bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium, such as reactivity towards other compounds, ability to form additional complexes, and catalytic activity, are central to its application in synthesis and materials science. The study by Lian et al. (2007) on the coordination chemistry with aluminum- and zinc-alkyls demonstrates the complex's ability to initiate polymerization of methyl methacrylate and rac-lactide, showcasing its potential as a catalyst in polymer synthesis (Lian, Thomas, Casagrande, Lehmann, Roisnel, & Carpentier, 2007).
Applications De Recherche Scientifique
Thermal Properties and Sublimation Studies
Research into the thermal properties of bis(2,4-pentanedionato) compounds, closely related to bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium, has provided insights into their fusion and sublimation enthalpies. For instance, the sublimation enthalpy of tris(2,4-pentanedionato)aluminium(III) was determined to be 125.6 ± 3.2 kJ mole−1, with a corresponding fusion enthalpy of 28.71 ± 1.34 kJ mole−1, showcasing the compound's thermal stability and potential applications in thermal management systems (Murray & Hill, 1983).
Catalytic Applications
Aluminium complexes, including those similar to bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium, have been utilized in catalysis. For example, aluminum complexes containing cyclohexane-1,2-diyl linked bis(ketiminato) ligands have shown promise in proton-promoted demethylation reactions, hinting at the catalytic versatility of aluminium complexes in organic transformations (Huang et al., 2008).
Material Science and Polymerization
In material science, bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium derivatives have been explored for their potential in creating advanced materials. For example, bis(8-quinolinolato)aluminum ethyl complexes have been investigated as initiators for the ring-opening polymerization of rac-lactide, demonstrating the role of aluminium complexes in producing polymers with specific properties (Bakewell et al., 2012).
Environmental and Energy Applications
The application of bis(2,4-pentanedionato)aluminium compounds in environmental and energy sectors has also been studied. For instance, the reaction between bis(2,4-pentanedionato)lead(II) and water vapor has been analyzed for its potential in high-temperature processes, shedding light on the environmental implications and energy applications of similar aluminium compounds (Crouch & DeVore, 1996).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl (Z)-3-[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy-[(Z)-4-oxopent-2-en-2-yl]oxyalumanyl]oxybut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O3.C5H8O2.Al/c2*1-3-9-6(8)4-5(2)7;1-4(6)3-5(2)7;/h2*4,7H,3H2,1-2H3;3,6H,1-2H3;/q;;;+3/p-3/b2*5-4-;4-3-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPDZHBOVXASGG-YXPRGSJFSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)C)/C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25AlO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium | |
CAS RN |
19443-16-4 |
Source


|
| Record name | Aluminium, bis(ethyl 3-oxobutanoato-O1',O3)(2,4-pentanedionato)-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


